Cas no 2171375-97-4 ((2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid)

(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid is a specialized chiral compound featuring a cyclobutyl group and an Fmoc-protected amine, designed for peptide synthesis and medicinal chemistry applications. The (2R) stereochemistry ensures enantioselective reactivity, while the Fmoc group offers orthogonal protection for amine functionalities under mild deprotection conditions. The 3,3-dimethylbutanoic acid moiety enhances steric control and solubility in organic solvents. This compound is particularly valuable for constructing constrained peptide scaffolds due to the cyclobutyl ring’s conformational rigidity. Its high purity and defined stereochemistry make it suitable for research in drug discovery, particularly for targeting biologically relevant chiral environments.
(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid structure
2171375-97-4 structure
商品名:(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid
CAS番号:2171375-97-4
MF:C28H34N2O5
メガワット:478.579967975616
CID:6035196
PubChem ID:165821304

(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid
    • EN300-1578254
    • 2171375-97-4
    • (2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
    • インチ: 1S/C28H34N2O5/c1-28(2,3)25(26(32)33)30-24(31)15-23(17-9-8-10-17)29-27(34)35-16-22-20-13-6-4-11-18(20)19-12-5-7-14-21(19)22/h4-7,11-14,17,22-23,25H,8-10,15-16H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23?,25-/m0/s1
    • InChIKey: BABGPSPWMQHRCI-YNMFNDETSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(N[C@@H](C(=O)O)C(C)(C)C)=O)C1CCC1)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 752
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1578254-5.0g
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
5g
$9769.0 2023-06-04
Enamine
EN300-1578254-10.0g
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
10g
$14487.0 2023-06-04
Enamine
EN300-1578254-2500mg
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
2500mg
$6602.0 2023-09-24
Enamine
EN300-1578254-1.0g
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
1g
$3368.0 2023-06-04
Enamine
EN300-1578254-0.05g
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
0.05g
$2829.0 2023-06-04
Enamine
EN300-1578254-2.5g
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
2.5g
$6602.0 2023-06-04
Enamine
EN300-1578254-50mg
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
50mg
$2829.0 2023-09-24
Enamine
EN300-1578254-100mg
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1578254-0.25g
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
0.25g
$3099.0 2023-06-04
Enamine
EN300-1578254-1000mg
(2R)-2-[3-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-3,3-dimethylbutanoic acid
2171375-97-4
1000mg
$3368.0 2023-09-24

(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid 関連文献

(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acidに関する追加情報

Comprehensive Guide to (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS No. 2171375-97-4)

(2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS No. 2171375-97-4) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of Fmoc-protected amino acid derivatives, which are essential building blocks in modern drug discovery and biochemical studies. Its unique structure, featuring a cyclobutyl group and 3,3-dimethylbutanoic acid moiety, makes it valuable for designing novel therapeutic agents.

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group in this compound plays a crucial role in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for medical applications. Researchers frequently search for Fmoc-protected amino acids like this one to develop new peptide-based drugs, which are gaining attention in treating conditions such as diabetes, cancer, and autoimmune diseases.

One of the most searched questions in this field is: "How does Fmoc protection enhance peptide synthesis?" The answer lies in the compound's stability under basic conditions and its selective removal under mild acidic conditions. This property allows for stepwise peptide chain elongation without affecting other sensitive functional groups. The cyclobutyl ring in this particular derivative adds conformational rigidity, which can be beneficial when designing peptide mimetics with improved bioavailability.

In recent years, there has been growing interest in cyclic peptide therapeutics, as evidenced by increasing search trends for terms like "cyclic peptide drugs 2024" and "constrained amino acids in drug design". The 3,3-dimethylbutanoic acid component of this compound contributes to enhanced metabolic stability, addressing one of the key challenges in peptide-based drug development - rapid degradation in vivo.

The synthesis and application of (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid align with current trends in green chemistry and sustainable pharmaceutical manufacturing. Many researchers are searching for "environmentally friendly peptide synthesis methods", and this compound's efficient coupling properties can help reduce solvent waste and energy consumption in production processes.

From a structural perspective, the stereochemistry at the 2R position is particularly important for biological activity. This relates to another frequently searched topic: "Why is chirality important in drug design?" The answer becomes evident when considering that most biological targets (enzymes, receptors) are chiral environments that interact differently with enantiomers. The defined stereochemistry of this compound ensures predictable interactions in biological systems.

Quality control of Fmoc-protected amino acid derivatives like this one is another area of significant interest, with common searches including "HPLC analysis of protected amino acids" and "storage conditions for Fmoc compounds". Proper handling typically requires protection from light and moisture, with recommended storage at -20°C under inert atmosphere to maintain stability.

The market for specialty amino acid derivatives is projected to grow significantly, driven by increasing demand for peptide therapeutics and personalized medicine. This compound's unique combination of cyclobutyl constraint and tertiary butyl-like steric hindrance makes it particularly valuable for addressing current challenges in drug delivery and target specificity.

Recent advances in computational chemistry and molecular modeling have increased the demand for structurally diverse building blocks like (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid. Researchers are actively searching for "novel constrained amino acids for drug design" and "Fmoc-amino acids with enhanced properties", making this compound highly relevant in contemporary medicinal chemistry.

In conclusion, (2R)-2-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3,3-dimethylbutanoic acid (CAS No. 2171375-97-4) represents an important tool in modern pharmaceutical research and peptide chemistry. Its unique structural features address multiple current challenges in drug development, from metabolic stability to target specificity, while its Fmoc protection ensures compatibility with standard peptide synthesis protocols. As the field of peptide therapeutics continues to expand, compounds like this will play an increasingly vital role in developing the next generation of biologically active molecules.

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